3-[(4-Ethylpiperazin-1-yl)methyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(16)10-12/h3-5,10,16H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJZDQXCNCUKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 3 4 Ethylpiperazin 1 Yl Methyl Phenol
Retrosynthetic Analysis for 3-[(4-Ethylpiperazin-1-yl)methyl]phenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach allows for the logical planning of a synthetic route.
Strategic Disconnections and Precursor Identification
The most logical retrosynthetic disconnection for this compound involves the bond between the phenolic ring and the methylene (B1212753) bridge, a disconnection characteristic of a Mannich-type reaction. This bond cleavage is a key step in identifying the primary precursors.
C-N Bond Disconnection: The primary disconnection is the bond between the benzylic carbon and the nitrogen of the piperazine (B1678402) ring. This leads to a hypothetical electrophilic phenol (B47542) species and 1-ethylpiperazine.
C-C Bond Disconnection: A further disconnection of the bond between the phenol ring and the methylene carbon points towards three key precursors: phenol, formaldehyde (B43269) (or a synthetic equivalent), and 1-ethylpiperazine.
This retrosynthetic strategy identifies the following key precursors:
Phenol: The core aromatic structure.
1-Ethylpiperazine: The heterocyclic amine component.
Formaldehyde: The one-carbon electrophile that forms the methylene bridge.
The Mannich reaction is a classic method for the aminoalkylation of an acidic proton located on a carbon atom, and it is particularly effective for phenols, which are activated towards electrophilic substitution. nih.govacademicjournals.org
Convergent and Linear Synthesis Considerations
Based on the identified precursors, both linear and convergent synthetic strategies can be considered.
Linear Synthesis: A linear approach would involve the sequential modification of a single starting material. For instance, one could start with phenol and perform a series of reactions to introduce the ethylpiperazinylmethyl group. However, a more common and efficient approach for this target molecule is convergent.
Development of Novel Synthetic Routes
The synthesis of this compound can be achieved through several methods, with the Mannich reaction being the most direct. Advances in organic synthesis have led to optimizations and alternative strategies that can improve efficiency, yield, and environmental impact.
Optimized Mannich Reaction Pathways for Aminomethylation of Phenols
The Mannich reaction is a three-component condensation involving an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a secondary amine (1-ethylpiperazine). nih.govacademicjournals.org The reaction proceeds via the formation of an Eschenmoser's salt precursor, an iminium ion, from the reaction of the amine and aldehyde. This electrophilic iminium ion then attacks the electron-rich phenol ring, typically at the ortho or para position, to form the aminomethylated product. scitepress.org
For this compound, the substitution is at the meta position of the hydroxyl group. This regioselectivity can be challenging to achieve directly on phenol itself, as the hydroxyl group is an ortho-, para-director. The synthesis might therefore proceed from 3-hydroxybenzaldehyde, where the aldehyde group directs the subsequent reactions, followed by reduction. Alternatively, specific reaction conditions or protecting group strategies could be employed to favor meta-substitution, although this is less common. A more plausible route involves starting with a different precursor where the desired substitution pattern is already established.
Recent advancements in the Mannich reaction include the use of solvent-free conditions and microwave or infrared irradiation to accelerate the reaction and improve yields. arkat-usa.org For example, a one-pot, solvent-free Mannich synthesis of various methylpiperidinyl phenols has been reported with high yields under infrared irradiation. arkat-usa.org
Table 1: Examples of Mannich Reactions for Phenol Aminomethylation
| Phenolic Substrate | Amine | Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dimethylphenol | Thiomorpholine | Formaldehyde | Infrared irradiation, solvent-free | 2,4-Dimethyl-6-(thiomorpholin-4-ylmethyl)phenol | 85% | arkat-usa.org |
| Eugenol | Dimethylamine | Formaldehyde | Reflux in ethanol | 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol | Not specified | scitepress.org |
| 4-Hydroxyacetophenone | Piperidine (B6355638) | Formaldehyde | Not specified | Chalcone precursors with aminomethyl moiety | Not specified | nih.gov |
Palladium-Catalyzed Cross-Coupling Strategies in Related Syntheses
While the Mannich reaction is the most direct route, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of arylpiperazines and could be envisioned in alternative, albeit longer, synthetic pathways. organic-chemistry.orgacs.org These methods are particularly useful for creating C-N bonds.
For instance, a synthetic route could involve the coupling of an appropriately substituted aryl halide or triflate with 1-ethylpiperazine. A hypothetical route could start with 3-bromobenzyl alcohol, which is then protected. The protected 3-bromobenzyl alcohol could undergo a Buchwald-Hartwig amination with 1-ethylpiperazine. Subsequent deprotection of the alcohol and the phenol would yield the target molecule.
Palladium-catalyzed methodologies have been developed for the efficient synthesis of arylpiperazines, even under aerobic and solvent-free conditions, which aligns with green chemistry principles. acs.org These reactions often tolerate a wide range of functional groups. nih.gov
Table 2: Examples of Palladium-Catalyzed Synthesis of Piperazine Derivatives
| Aryl/Alkenyl Halide | Piperazine Derivative | Catalyst/Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl chlorides | Piperazine | Pd(OAc)2 / P(t-Bu)3-HBF4 | Aerobic | Arylpiperazines | acs.org |
| Propargyl carbonates | Diamines | Pd(0) / DPEphos | Mild conditions | Substituted piperazines | nih.gov |
| Aryl or alkenyl halides | Substituted ethylenediamines | Palladium catalyst | Not specified | cis-2,6-disubstituted piperazines | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.
Atom Economy: The Mannich reaction is inherently atom-economical as it combines three components into a single product with the loss of only a water molecule.
Use of Safer Solvents and Reagents: Research has focused on replacing hazardous solvents with greener alternatives like water or ethanol, or even performing reactions under solvent-free conditions. arkat-usa.orgrsc.orgtandfonline.com For example, the oxidative polymerization of phenol has been demonstrated in water. tandfonline.comresearchgate.net While not directly applicable to this specific synthesis, it highlights the trend towards aqueous media for phenol chemistry.
Energy Efficiency: The use of microwave or infrared irradiation can reduce reaction times and energy consumption compared to conventional heating methods. arkat-usa.org
Catalysis: The use of catalysts, such as in palladium-catalyzed reactions, is a cornerstone of green chemistry as it allows for reactions to occur under milder conditions and with higher selectivity, reducing the formation of byproducts. organic-chemistry.orgacs.org The development of recyclable catalysts is also a key area of research.
A greener approach to the synthesis of this compound would likely involve a one-pot, solvent-free Mannich reaction, possibly under microwave or infrared irradiation, to maximize efficiency and minimize waste.
Purification Methodologies for High-Purity Synthesis
The final stages of synthesizing this compound often yield a crude product containing various impurities. These can include unreacted starting materials, reagents, and by-products from side reactions. Therefore, robust purification strategies are required to achieve the high-purity levels (typically >99%) demanded in pharmaceutical applications. The primary methods employed are advanced chromatographic techniques for initial purification and isolation, followed by optimized crystallization processes to yield the final, highly pure compound.
Chromatography is an indispensable tool for the purification of complex mixtures in the pharmaceutical industry. For a polar, basic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly powerful technique. tandfonline.comijprajournal.com
Preparative RP-HPLC is frequently the method of choice for isolating the target compound from closely related impurities. The separation is typically performed on a stationary phase of silica (B1680970) gel chemically modified with C18 (octadecyl) chains. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. ijcpa.inresearchgate.net To improve peak shape and resolution for basic compounds containing a piperazine ring, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This ensures that the piperazine nitrogens are consistently protonated, preventing peak tailing.
Method development involves optimizing several parameters to achieve baseline separation between the desired product and its impurities. This includes adjusting the gradient elution profile, flow rate, column temperature, and the amount of crude material loaded onto the column. The goal is to maximize throughput and purity while maintaining a high recovery rate. Modern modeling software can assist in optimizing these conditions, reducing the number of experimental runs required.
Interactive Table 1: Exemplary RP-HPLC Purification Parameters for this compound
| Parameter | Value | Purpose |
| Column | C18, 10 µm, 250 x 50 mm | Stationary phase for preparative scale reversed-phase separation. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component, acid modifier for improved peak shape. |
| Mobile Phase B | Acetonitrile | Organic solvent for eluting compounds from the column. |
| Gradient | 20% to 60% B over 30 minutes | Gradually increases solvent strength to elute the product and separate impurities. |
| Flow Rate | 90 mL/min | Optimized for efficient separation on a preparative column. |
| Detection | UV at 272 nm | Wavelength for monitoring the phenolic chromophore. |
| Crude Purity | ~85% | Purity of the material before chromatographic purification. |
| Final Purity | >99.0% | Purity of the isolated fraction containing the target compound. |
| Recovery | 88% | The percentage of the target compound recovered after purification. |
This table represents a typical set of parameters and outcomes for the preparative HPLC purification of a piperazine derivative. Actual values may vary based on the specific impurity profile of the crude mixture.
Following chromatographic purification where the product is collected in solution, crystallization is the definitive step to isolate it as a stable, high-purity solid. This technique is highly selective and can effectively remove residual impurities that may have co-eluted during chromatography. tandfonline.com
The selection of an appropriate solvent or solvent system is the most critical factor in developing a successful crystallization process. For this compound, which possesses both a hydrogen-bond-donating phenol group and a basic piperazine ring, a variety of solvents can be explored. Solvents are screened for their ability to fully dissolve the compound at an elevated temperature and to provide low solubility at ambient or sub-ambient temperatures, thereby maximizing yield upon cooling.
Commonly screened solvents include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). google.com Often, an anti-solvent—a solvent in which the compound is poorly soluble—is added to a solution of the compound to induce precipitation. The process must be carefully controlled; parameters such as cooling rate, agitation speed, and concentration are optimized to control nucleation and crystal growth. A slower cooling rate generally favors the formation of larger, more ordered crystals with fewer included impurities. Seeding the solution with a small quantity of pure crystals can also be employed to control the crystallization process and ensure the desired polymorphic form is obtained.
Interactive Table 2: Recrystallization Solvent Screening for this compound
| Solvent System (v/v) | Yield (%) | Purity (%) | Observations |
| Isopropanol | 85 | 99.7 | Forms well-defined white needles upon slow cooling. |
| Ethanol/Water (9:1) | 92 | 99.5 | High yield, but slightly lower purity due to faster precipitation. |
| Ethyl Acetate (B1210297) | 78 | 99.8 | Lower yield but excellent impurity rejection. |
| Acetone/Heptane (1:2) | 90 | 99.6 | Good yield, anti-solvent addition requires careful control. |
| Toluene (B28343) | 65 | 99.2 | Lower yield, some coloration observed in the final product. |
This table illustrates hypothetical but representative results from a solvent screening study aimed at optimizing the recrystallization of this compound. Purity is typically determined by HPLC analysis.
Through the systematic application of advanced chromatographic techniques and meticulous optimization of crystallization conditions, this compound can be consistently produced at the high-purity levels required for its use in further chemical synthesis.
Advanced Spectroscopic and Mechanistic Elucidation of 3 4 Ethylpiperazin 1 Yl Methyl Phenol and Its Derivatives
Elucidation of Molecular Conformation and Stereochemistry
A definitive analysis of the molecular conformation and stereochemistry of 3-[(4-Ethylpiperazin-1-yl)methyl]phenol would require extensive experimental data that is currently unavailable in the public domain.
Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
While the principles of NMR spectroscopy are well-established for determining molecular structure, specific ¹H and ¹³C NMR spectral data for this compound, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) studies, have not been published. Such data would be essential for elucidating the preferred conformation of the piperazine (B1678402) ring (chair, boat, or twist-boat) and the rotational dynamics around the benzylic C-N bond. In the absence of experimental spectra, a detailed conformational analysis remains speculative.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis
A complete analysis of the vibrational modes of this compound using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy is not available. Although one could predict the characteristic absorption bands based on the functional groups present (phenol -OH, aromatic C-H, aliphatic C-H, C-N, and C-O stretches), specific peak positions and intensities, which are sensitive to the local chemical environment and molecular conformation, are unknown. Published spectra are required for a precise analysis of intramolecular and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization
The compound this compound is achiral and therefore does not exhibit chiroptical properties like circular dichroism. This section would only be applicable to chiral derivatives of this compound, for which no studies have been found.
Mass Spectrometric Fragmentation Pathways and Structural Confirmation
Detailed mass spectrometric studies, including high-resolution mass spectrometry and tandem mass spectrometry, are necessary to confirm the structure and understand the fragmentation behavior of this compound.
High-Resolution Mass Spectrometry for Elemental Composition
While the exact mass of this compound can be calculated based on its molecular formula (C₁₃H₂₀N₂O), published high-resolution mass spectrometry (HRMS) data is needed to experimentally confirm this elemental composition. Such data provides a high degree of confidence in the identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping
No studies detailing the tandem mass spectrometry (MS/MS) fragmentation pathways of this compound have been found. An MS/MS analysis would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation pattern. This pattern would reveal characteristic losses, such as the ethyl group, cleavage of the piperazine ring, and fragmentation of the benzylic portion of the molecule, providing unequivocal structural confirmation. Without this experimental data, any proposed fragmentation pathway would be purely theoretical.
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. For this compound and its derivatives, X-ray crystallography stands as the definitive method for elucidating the solid-state structure. This powerful analytical technique provides unequivocal proof of molecular connectivity, conformational details of the flexible piperazine ring, and the intricate network of intermolecular interactions that govern the crystal packing. Such information is invaluable for structure-activity relationship studies, polymorph screening, and the rational design of new crystalline materials.
Crystal Growth Techniques for Single Crystal Formation
The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality crystals of suitable size and perfection. The process of obtaining such crystals can be more of an art than a science, often requiring empirical screening of various conditions. For organic molecules like this compound, which possess both hydrogen-bond donors (the phenolic hydroxyl group) and acceptors (the piperazine nitrogens), the choice of solvent and crystallization method is critical. Several common techniques are employed to induce slow crystallization, which is essential for the growth of well-ordered single crystals. muohio.edumit.edu
Slow Evaporation: This is one of the most straightforward and widely used methods for crystal growth. tamu.eduufl.edu A solution of the compound is prepared in a suitable solvent in which it is moderately soluble. The solution should be near saturation. rochester.edu The container is then loosely covered, for instance with perforated foil, to allow the solvent to evaporate slowly over a period of days. mit.edu As the solvent volume decreases, the solution becomes supersaturated, prompting nucleation and subsequent crystal growth. The choice of solvent is crucial; it should not be so volatile that evaporation is too rapid, leading to the formation of many small crystals, nor so non-volatile that the process takes an impractically long time. rochester.edu For the title compound, solvents such as methanol (B129727), ethanol, or mixtures including less polar components like toluene (B28343) could be explored.
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. muohio.edu The compound is dissolved in a small volume of a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then enclosed within a larger, sealed container that holds a larger volume of a second solvent, known as the anti-solvent. The anti-solvent is a liquid in which the compound is insoluble but which is miscible with the first solvent. mit.edu Over time, the vapor of the more volatile anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. ufl.edu For a compound like this compound, a solvent system such as methanol (solvent) and diethyl ether (anti-solvent) could prove successful.
Slow Cooling: This method involves preparing a saturated solution of the compound at an elevated temperature. mit.edu The hot solution is then allowed to cool slowly to room temperature, or even below, in a controlled manner, often by placing the container in an insulated vessel like a Dewar flask. mit.edu As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization. This technique is most effective for compounds that exhibit a significant change in solubility with temperature.
The success of these techniques is highly dependent on factors such as the purity of the compound, the choice of solvent, the rate of change in supersaturation, and the absence of mechanical disturbances. rochester.edu The table below summarizes key aspects of these common crystallization methods.
| Technique | Principle | Typical Solvents/Systems | Advantages | Considerations |
| Slow Evaporation | Gradual increase in concentration via solvent evaporation. mit.edu | Methanol, Ethanol, Acetone, Toluene | Simple setup, widely applicable. tamu.edu | Rate of evaporation can be hard to control precisely. |
| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent vapor. ufl.edu | THF/Pentane, Chloroform/Hexane | Excellent for small quantities, good control over growth rate. muohio.edu | Requires a suitable solvent/anti-solvent pair. |
| Slow Cooling | Decrease in solubility with decreasing temperature. mit.edu | Acetonitrile (B52724), Isopropanol, Water | Effective for moderately soluble compounds with temperature-dependent solubility. | Requires a programmable bath for precise cooling rates. |
Analysis of Intermolecular Interactions and Crystal Packing
Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound and its derivatives is hydrogen bonding. The phenolic -OH group is a strong hydrogen-bond donor, while the tertiary nitrogen atoms of the piperazine ring are effective hydrogen-bond acceptors. This can lead to the formation of robust supramolecular synthons. For instance, O-H···N hydrogen bonds are commonly observed, linking molecules into chains, dimers, or more complex networks. nih.gov In the crystal structure of a related compound, 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol, molecules are linked by phenol (B47542) O-H···O hydrogen bonds and further organized into networks via O-H···N interactions with the piperidine (B6355638) nitrogen. nih.gov
van der Waals Forces: In addition to the more specific interactions, weaker, non-directional van der Waals forces play a crucial role in ensuring that space is filled efficiently within the crystal. researchgate.net The ethyl group on the piperazine ring will participate in these types of contacts.
Below is a representative table of crystallographic data for a related phenol-piperazine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value | Reference |
| Compound | N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine | nih.gov |
| Chemical Formula | C₁₄H₁₈N₄ | nih.gov |
| Molecular Weight | 242.32 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 7.5630 (5) | nih.gov |
| b (Å) | 6.5593 (4) | nih.gov |
| c (Å) | 13.2319 (9) | nih.gov |
| β (°) | 100.072 (6) | nih.gov |
| Volume (ų) | 646.29 (7) | nih.gov |
| Z | 2 | nih.gov |
| Key Interaction | N-H···N hydrogen bonds | nih.gov |
This detailed structural information at the molecular level is critical for understanding the behavior of this compound in the solid state and provides a foundation for designing derivatives with tailored crystalline properties.
Theoretical and Computational Chemistry Approaches to 3 4 Ethylpiperazin 1 Yl Methyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for a molecule of the size and complexity of 3-[(4-Ethylpiperazin-1-yl)methyl]phenol. A typical analysis would involve geometry optimization and frequency calculations using a functional like B3LYP with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(2df,2p) for higher accuracy. mdpi.comsemanticscholar.orgresearchgate.netacs.orginpressco.comresearchgate.net
Such calculations yield crucial information about the molecule's electronic landscape. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, making it the likely site for electrophilic attack. The LUMO, conversely, may be distributed across the aromatic system and the adjacent methylene (B1212753) bridge.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and delocalization of electrons within the molecule. semanticscholar.orgresearchgate.net This would reveal the partial atomic charges on the phenolic oxygen, the piperazine (B1678402) nitrogens, and the aromatic carbons, providing a quantitative basis for understanding its electrostatic interactions and hydrogen bonding capabilities. Studies on substituted phenols have shown that substituents can significantly influence the O-H bond dissociation enthalpy (BDE), a key parameter for antioxidant activity. mdpi.com DFT calculations could precisely quantify this effect for the ethylpiperazinylmethyl substituent.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound at the B3LYP/6-311++G(2df,2p) level of theory.
| Property | Value | Interpretation |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons, likely located on the phenol ring, and relates to the ionization potential. |
| LUMO Energy | -0.9 eV | Represents the energy of the lowest energy unoccupied orbital, indicating the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 4.9 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | A moderate dipole moment suggests the molecule will have significant polar interactions. |
| O-H Bond Dissociation Enthalpy | 85.5 kcal/mol | A measure of the energy required to break the phenolic O-H bond, relevant for antioxidant potential. |
This table contains hypothetical data for illustrative purposes.
Ab Initio Methods for Energy Landscape Exploration
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous exploration of the molecule's potential energy surface. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can be used to refine the energies of different conformations.
For this compound, ab initio calculations would be particularly useful for exploring the rotational energy barriers around the single bonds connecting the phenol, methylene bridge, and piperazine ring. This would provide a detailed understanding of the molecule's conformational preferences and the energy costs associated with transitioning between different spatial arrangements. Such information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
While quantum mechanics provides a detailed picture of a molecule's electronic structure in a static state, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time, including its flexibility and interactions with its environment. mdpi.comacs.orgnih.govnih.gov
Force Field Development and Validation for Phenol-Piperazine Systems
MD simulations rely on a set of parameters known as a force field to describe the potential energy of the system as a function of its atomic coordinates. nih.gov For a novel molecule like this compound, a standard force field like the General Amber Force Field (GAFF) would likely be used as a starting point. nih.govambermd.org However, for accurate simulations, it is often necessary to develop and validate specific parameters for certain parts of the molecule, particularly the flexible linker and the ethylpiperazine moiety.
This process typically involves calculating atomic partial charges using quantum mechanical methods, often with a restrained electrostatic potential (RESP) fitting procedure, to accurately model the electrostatic interactions. nih.gov Dihedral angle parameters, which govern the rotational energy profiles around bonds, may also need to be derived by fitting to the potential energy surface calculated using high-level ab initio or DFT methods. The accuracy of these parameters is crucial for a realistic simulation of the molecule's conformational dynamics.
Simulation of Molecular Flexibility and Rotational Barriers
With a validated force field, MD simulations can be performed to explore the conformational space of this compound. These simulations, often conducted in a box of explicit water molecules to mimic physiological conditions, reveal the molecule's preferred shapes and the dynamics of its various components. arxiv.orgwikipedia.orgnih.govacs.org
Computational Prediction of Biological Target Interactions (Ligand-Based and Structure-Based)
A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with biological targets. This can be approached from two main perspectives: ligand-based and structure-based methods.
Ligand-Based Approaches: In the absence of a known 3D structure of a biological target, ligand-based methods can be used to generate hypotheses about the molecule's potential activity. One common technique is pharmacophore modeling, where the essential chemical features of a molecule required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups) are identified. nih.govnih.govresearchgate.netrsc.org For this compound, a pharmacophore model would likely include the phenol as a hydrogen bond donor and/or acceptor, the aromatic ring as a hydrophobic feature, and the basic nitrogen of the piperazine ring as a positive ionizable feature. This model could then be used to search databases of known drugs to identify compounds with similar features, suggesting potential biological targets.
Structure-Based Approaches: If the 3D structure of a potential biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based methods like molecular docking can be employed. nih.govmdpi.comnih.govresearchgate.netufms.br In this process, the 3D structure of this compound would be computationally placed into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode and the strength of the interaction. Given its structure, likely targets for this compound could include G-protein coupled receptors (GPCRs) or enzymes where the phenol and piperazine moieties can form key interactions. nih.govnih.govoup.combiorxiv.org
Following docking, the stability of the predicted protein-ligand complex can be further assessed using MD simulations. researchgate.net These simulations can reveal whether the ligand remains stably bound in the predicted pose and can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Table 2: Hypothetical Molecular Docking Results for this compound against a Generic GPCR Target.
| Parameter | Value | Interpretation |
| Docking Score | -8.5 kcal/mol | A favorable binding energy suggesting a potentially stable interaction with the target protein. |
| Predicted Key Interactions | Hydrogen bond with Serine residue (phenolic OH), Salt bridge with Aspartic acid (piperazine N), Pi-pi stacking with Phenylalanine (phenol ring) | Highlights the specific amino acid residues and types of non-covalent interactions that stabilize the complex. |
| RMSD during MD Simulation | 1.2 Å | A low root-mean-square deviation of the ligand's position during simulation indicates a stable binding pose. |
This table contains hypothetical data for illustrative purposes.
Molecular Docking and Scoring for Hypothetical Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a protein or receptor. The goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function that estimates the binding free energy.
Given the structural motifs present in this compound—a phenol ring, a piperazine core, and an ethyl group—several hypothetical protein targets can be considered for docking studies. The piperazine moiety is a common scaffold in centrally active agents, suggesting potential interactions with neurotransmitter receptors or transporters. researchgate.net For instance, piperazine derivatives have been studied as ligands for sigma receptors (σ1R and σ2R), dopamine (B1211576) receptors, and serotonin (B10506) receptors. researchgate.netnih.gov The phenol group can act as a hydrogen bond donor and acceptor, a feature often crucial for binding to receptor active sites.
A hypothetical molecular docking study of this compound could be performed against a target like the σ1 receptor. The process would involve preparing the 3D structure of the ligand and the receptor, followed by running a docking algorithm to generate various binding poses. These poses would then be evaluated using a scoring function to identify the most favorable binding orientation. Key interactions to analyze would include hydrogen bonds between the phenolic hydroxyl group and polar amino acid residues, as well as hydrophobic interactions involving the ethyl group and the aromatic ring. rsc.org
Hypothetical Docking Scores and Interactions of this compound with a Hypothetical Receptor
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | TYR201, SER150 | Hydrogen Bond with phenol OH |
| 2 | -8.2 | TRP89, PHE107 | π-π stacking with phenol ring |
| 3 | -7.9 | LEU105, ILE178 | Hydrophobic interaction with ethyl group |
| 4 | -7.5 | ASP120 | Ionic/H-bond with protonated piperazine N |
This table presents hypothetical data for illustrative purposes.
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is another valuable computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on a set of active molecules, and it can then be used to screen large compound libraries for novel molecules with the potential for similar activity.
For this compound, a pharmacophore model could be developed based on a series of structurally related analogs with known activity at a particular receptor. The key pharmacophoric features would likely include a hydrogen bond donor (from the phenol), a hydrogen bond acceptor (the nitrogen atoms of the piperazine), a hydrophobic region (the ethyl group), and an aromatic ring. nih.gov The spatial relationships between these features are critical for biological activity.
Once a pharmacophore model is established, it can be used to virtually screen for other compounds that match the model's features. This can help in identifying new potential leads for drug development. Furthermore, the model can guide the design of new analogs of this compound with potentially improved activity by suggesting modifications that better fit the pharmacophoric constraints.
Hypothetical Pharmacophoric Features for a Class of Piperazine-Based Ligands
| Pharmacophoric Feature | Corresponding Functional Group | Importance |
| Hydrogen Bond Donor | Phenolic -OH | High |
| Aromatic Ring | Phenol Ring | High |
| Positive Ionizable | Piperazine Nitrogen | Medium |
| Hydrophobic | Ethyl Group | Medium |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity.
A QSAR study on a series of analogues of this compound could provide valuable insights into the structural requirements for a specific biological activity. The process would involve synthesizing a library of related compounds with variations in substituents on the phenol ring or the piperazine nitrogen. The biological activity of these compounds would be determined experimentally.
A wide range of molecular descriptors can be calculated, including topological, electronic, and steric properties. For instance, descriptors like molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters (e.g., HOMO and LUMO energies) could be used. emerald.com Statistical techniques such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to build a QSAR model. A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. mdpi.comresearchgate.net
Hypothetical QSAR Model for a Series of Phenolic Piperazine Analogs
| Descriptor | Coefficient | Importance |
| LogP | 0.45 | High |
| Molecular Weight | -0.12 | Medium |
| Hydrogen Bond Donors | 0.78 | High |
| Rotatable Bonds | -0.25 | Low |
This table presents hypothetical data for illustrative purposes. The equation for the hypothetical model could be: Biological Activity = 0.78(H-Bond Donors) + 0.45(LogP) - 0.12(Molecular Weight) - 0.25(Rotatable Bonds) + Constant.
An extensive review of publicly available scientific literature and databases reveals a significant lack of specific in vitro biological research data for the compound this compound that would be required to populate the detailed sections and subsections requested.
While this compound is listed in several chemical supplier databases, dedicated scholarly articles detailing its cellular uptake, enzymatic interactions, or receptor binding profiles could not be located. The search for in vitro permeability assays, subcellular localization studies, enzyme kinetic analyses, binding affinity determinations, and receptor profiling for this specific molecule did not yield any published research findings.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements based on the current body of accessible research. The creation of such an article would necessitate original research to be conducted on the compound.
In Vitro Biological Research and Mechanistic Investigations of 3 4 Ethylpiperazin 1 Yl Methyl Phenol
Receptor Binding Profiling and Functional Agonism/Antagonism in Isolated Receptor Systems
Radioligand Binding Assays for Receptor Occupancy
Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for a specific receptor. This method involves the use of a radioactively labeled ligand (a molecule that binds to a receptor) that is known to bind to the target receptor with high affinity. The assay measures the ability of the test compound, in this case, 3-[(4-Ethylpiperazin-1-yl)methyl]phenol, to displace the radioligand from the receptor.
The general principle involves incubating a preparation of cells or cell membranes expressing the target receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the receptor is then measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value can then be used to determine the binding affinity (Ki) of the compound for the receptor.
For instance, in the study of novel adenosine (B11128) receptor antagonists, 125I-labeled ZM241385 was used as a high-affinity radioligand to characterize the binding of new compounds to the A2a adenosine receptor expressed in Chinese hamster ovary (CHO) cells and native receptors in bovine striatum membranes. nih.gov Similarly, for piperazine-containing compounds with potential opioid receptor activity, [35S]GTPγS binding assays are employed to assess their functional effects as agonists or antagonists. nih.govacs.org
Table 1: Illustrative Radioligand Binding Assay Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Receptor Source | Membranes from transfected cell lines (e.g., HEK-293, CHO) or native tissue. | HEK-293 cells expressing human dopamine (B1211576) D2/D3 receptors. nih.gov |
| Radioligand | A high-affinity, selective radiolabeled ligand for the target receptor. | [3H]Spiperone for dopamine receptors. nih.gov |
| Incubation Time | The duration required to reach binding equilibrium. | 60 - 120 minutes |
| Incubation Temperature | The temperature at which the binding assay is performed. | Room temperature or 37°C |
| Non-specific Binding | Binding of the radioligand to non-receptor components, determined in the presence of a high concentration of an unlabeled competing ligand. | Determined using a saturating concentration of a known antagonist. |
| Data Analysis | Calculation of IC50 and Ki values from competition binding curves. | Cheng-Prusoff equation |
Calcium Flux and Reporter Gene Assays in Transfected Cell Lines
Many receptors, upon activation, trigger intracellular signaling cascades that involve changes in the concentration of second messengers, such as calcium ions (Ca2+). Calcium flux assays are functional assays that measure these changes in intracellular calcium levels in response to a compound. These assays are particularly useful for studying G-protein coupled receptors (GPCRs) and ion channels. The assay typically uses a fluorescent calcium indicator that binds to free Ca2+ and exhibits a change in fluorescence intensity, which can be measured using a fluorescence plate reader. This method allows for high-throughput screening of compounds to identify agonists, antagonists, and allosteric modulators. nih.gov
Reporter gene assays are another powerful tool to assess the functional consequences of receptor activation. In this approach, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. When the receptor is activated by a compound, the downstream signaling pathway is initiated, leading to the expression of the reporter gene. The activity of the reporter protein, which is easily measurable, serves as an indirect measure of receptor activation.
Table 2: Comparison of Calcium Flux and Reporter Gene Assays
| Feature | Calcium Flux Assay | Reporter Gene Assay |
|---|---|---|
| Principle | Measures changes in intracellular calcium concentration. | Measures the expression of a reporter gene linked to a specific signaling pathway. |
| Readout | Fluorescence intensity. | Luminescence, colorimetric, or fluorescence signal. |
| Speed | Rapid, real-time measurement. | Slower, requires transcription and translation (hours). |
| Application | Screening for agonists, antagonists, and modulators of receptors that signal through calcium. nih.gov | Studying a wide range of signaling pathways and receptor types. |
| Example | Assessing NMDAR activity by measuring calcium influx in HEK cells. nih.gov | Evaluating the activation of nuclear factor kappa B (NF-κB) signaling. nih.gov |
Investigation of Molecular Signaling Pathways in Cellular Models
To further elucidate the mechanism of action of this compound, it is essential to investigate its effects on downstream molecular signaling pathways within cellular models. This involves analyzing changes in the activity of key signaling proteins and alterations in gene expression profiles.
Analysis of Downstream Effector Modulation (e.g., Protein Phosphorylation)
Many cellular processes are regulated by protein phosphorylation, a post-translational modification where a phosphate (B84403) group is added to a protein by a kinase. The phosphorylation state of a protein can alter its activity, localization, and interaction with other proteins. Western blotting is a widely used technique to detect changes in protein phosphorylation. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific for the phosphorylated form of the protein of interest.
For example, studies on PI3K inhibitors have used Western blot analysis to confirm that the compounds inhibit the phosphorylation of AKT, a key downstream effector in the PI3K/AKT/mTOR pathway, in human cancer cells. nih.gov Similarly, the investigation of interleukin-1 signaling has shown that it induces the phosphorylation of MAD3, an inhibitor of the transcription factor NF-κB. nih.gov By examining the phosphorylation status of key proteins in relevant signaling pathways, researchers can map the intracellular effects of a compound.
Gene Expression Profiling via RNA Sequencing in In Vitro Systems
RNA sequencing (RNA-Seq) is a powerful, high-throughput method used to profile the entire transcriptome of a cell or tissue. This technique can provide a global view of the changes in gene expression that occur in response to treatment with a compound like this compound. The process involves isolating RNA from treated and untreated cells, converting it to complementary DNA (cDNA), sequencing the cDNA, and then aligning the sequence reads to a reference genome to quantify the expression level of each gene.
The resulting data can reveal which genes and pathways are up- or down-regulated by the compound, providing valuable clues about its mechanism of action. For instance, gene expression profiling has been used to identify genes associated with drug resistance in acute myeloid leukemia. nih.gov Such studies can also help in identifying potential biomarkers for drug response and in understanding the broader biological impact of a compound. nih.gov
Assessment of Cytotoxicity and Viability in Non-Clinical Cell Lines
Membrane Integrity Assays (e.g., LDH Release)
Following a comprehensive search of scientific literature, no publicly available research data was found specifically detailing the effects of this compound on cell membrane integrity as determined by lactate (B86563) dehydrogenase (LDH) release assays. While the LDH assay is a common method to assess cytotoxicity by measuring the release of the cytoplasmic enzyme LDH into the surrounding culture medium upon membrane damage, specific studies applying this assay to this compound have not been identified in the reviewed literature.
Therefore, no detailed research findings or data tables on the impact of this specific compound on LDH release can be provided at this time. Further experimental investigation would be required to determine the effect of this compound on the membrane integrity of various cell lines.
Derivatization and Structure Activity Relationship Sar Studies of 3 4 Ethylpiperazin 1 Yl Methyl Phenol Analogues
Systematic Structural Modifications at the Phenolic Hydroxyl Position
The phenolic hydroxyl group is a critical functional group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can act as a hydrogen bond donor and acceptor, and its acidity allows for ionization at physiological pH, which can impact solubility, membrane permeability, and receptor binding. nsf.gov
Modification of the phenolic -OH group, for instance, through O-alkylation to form a phenolic ether, is a common strategy in medicinal chemistry. mdpi.com This transformation eliminates the hydrogen bond donating capability and reduces the polarity of this part of the molecule. Such a change can have profound effects on biological activity. For example, in some classes of compounds, masking a phenolic hydroxyl group can enhance oral bioavailability by preventing first-pass metabolism (glucuronidation or sulfation) at this site. However, if the hydroxyl group is directly involved in a crucial hydrogen bond interaction with a biological target, its conversion to an ether would likely lead to a significant decrease or complete loss of activity. nsf.gov
Studies on various classes of phenolic compounds have shown that the presence and position of hydroxyl groups can be crucial for antioxidant activity, with the ortho position often being more active due to its ability to form intramolecular hydrogen bonds. researchgate.net While specific SAR data for O-substituted analogues of 3-[(4-Ethylpiperazin-1-yl)methyl]phenol is not extensively documented in publicly available literature, general principles suggest that converting the phenol (B47542) to an ether (e.g., an O-methyl or O-ethyl group) would be a key initial step in SAR exploration. The resulting anisole (B1667542) or phenetole (B1680304) derivatives would then be evaluated to determine if the free hydroxyl is essential for the desired biological effect.
For instance, if the parent phenol exhibits activity, a comparative study of its O-alkylated analogues would be insightful.
Table 1: Hypothetical Biological Activity of Phenolic Modified Analogues
| Compound | R | Biological Activity (IC₅₀, µM) |
|---|---|---|
| 1 | H | Reference Activity |
| 1a | CH₃ | To be determined |
| 1b | CH₂CH₃ | To be determined |
| 1c | COCH₃ | To be determined |
This table illustrates a typical starting point for investigating the role of the phenolic hydroxyl group. The biological activity of the parent compound (1 ) would be the reference against which the O-alkylated (e.g., methoxy (B1213986) in 1a , ethoxy in 1b ) or O-acylated (e.g., acetate (B1210297) in 1c ) analogues are compared.
Variations in the Piperazine (B1678402) Ring Substituents (e.g., Alkyl Chains, Heteroatoms)
In the parent compound, this position is occupied by an ethyl group. SAR studies would typically involve the synthesis and evaluation of a series of analogues with varying substituents at this N-4 position.
Alkyl Chains: Varying the length and branching of the alkyl chain can probe the size and nature of the binding pocket. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl, isopropyl, tert-butyl) alkyl groups can reveal whether there is a size limitation for optimal activity. For instance, in some series of piperazine derivatives, extending the alkyl chain can lead to a decrease in affinity for certain receptors. nih.gov
Aromatic and Heteroaromatic Rings: Substitution with aryl or heteroaryl rings (e.g., phenyl, pyridyl) introduces the potential for additional binding interactions, such as pi-stacking or hydrogen bonding, which can significantly enhance potency and selectivity. nih.gov
Polar Groups: Introducing polar functional groups, such as hydroxyls or amides, can increase water solubility and provide additional hydrogen bonding opportunities. For example, replacing the ethyl group with a hydroxyethyl (B10761427) group could alter the compound's pharmacokinetic profile and potentially its target interactions.
Table 2: Biological Activity of N-4 Piperazine Substituted Analogues
| Compound | R | Biological Activity (IC₅₀, µM) |
|---|---|---|
| 2 | CH₂CH₃ (Ethyl) | Reference Activity |
| 2a | CH₃ (Methyl) | To be determined |
| 2b | (CH₂)₂CH₃ (Propyl) | To be determined |
| 2c | CH(CH₃)₂ (Isopropyl) | To be determined |
| 2d | Phenyl | To be determined |
| 2e | 4-Chlorophenyl | To be determined |
| 2f | Pyridin-2-yl | To be determined |
This table outlines a representative set of analogues for exploring the SAR at the N-4 position of the piperazine ring, comparing various alkyl and aryl substituents to the parent ethyl group.
Modifications of the Methylene (B1212753) Bridge and Linker Length
The methylene bridge (-CH₂-) that connects the phenolic ring to the piperazine moiety is another key structural element that can be modified to investigate its impact on biological activity. The length and flexibility of this linker can dictate the relative orientation of the phenyl and piperazine rings, which is often crucial for optimal interaction with a biological target.
SAR studies focusing on the linker often involve:
Homologation: The length of the linker can be systematically increased (e.g., to an ethylene (B1197577) -CH₂CH₂- or propylene (B89431) -CH₂CH₂CH₂- chain) or decreased. Studies on benzylpiperazine derivatives have shown that the length of a linker chain can have a clear effect on affinity for certain receptors, with a two-carbon (ethylene) linker sometimes being optimal, while further shortening or lengthening can be detrimental. nih.gov
Introduction of Rigidity: The conformational flexibility of the linker can be constrained by introducing double bonds (e.g., a vinylene linker -CH=CH-) or by incorporating it into a cyclic system. This can lock the molecule into a more defined conformation, which may be more or less favorable for binding, thus providing insights into the bioactive conformation.
Introduction of Heteroatoms or Functional Groups: Replacing the methylene group with other functionalities, such as a carbonyl group (-CO-) to form an amide, or an oxygen atom to form an ether, would significantly alter the electronic properties and hydrogen bonding capabilities of the linker, leading to profound changes in biological activity.
Table 3: Biological Activity of Linker Modified Analogues
| Compound | Linker (X) | Biological Activity (IC₅₀, µM) |
|---|---|---|
| 3 | -CH₂- | Reference Activity |
| 3a | -(CH₂)₂- | To be determined |
| 3b | -(CH₂)₃- | To be determined |
| 3c | -CO- | To be determined |
This table exemplifies a focused SAR study on the linker region, where the length of the alkyl chain is varied or the methylene group is replaced with a carbonyl.
Comparative Analysis of Biological Activities Across Analogues
A comprehensive comparative analysis of the biological activities of the synthesized analogues is the culmination of SAR studies. By systematically evaluating each modification, researchers can build a model that predicts the structural requirements for optimal activity.
For example, consider a hypothetical scenario where the biological activity of interest is the inhibition of a specific enzyme. The data from the SAR studies might reveal that:
A free phenolic hydroxyl group is essential for activity, as its etherification leads to a significant loss of potency (from Table 1).
Small, linear alkyl groups at the N-4 position of the piperazine are preferred, with the ethyl group providing the best balance of potency and selectivity. Bulky or aromatic substituents are poorly tolerated (from Table 2).
A single methylene bridge is the optimal linker length, as both shortening and lengthening the linker reduce activity (from Table 3).
This information can be compiled into a comprehensive table to visualize the SAR trends.
Table 4: Comparative Biological Activities of this compound Analogues
| Compound ID | Modification | R Group | Linker | Biological Activity (IC₅₀, µM) | Fold Change vs. Parent |
|---|---|---|---|---|---|
| Parent | - | Ethyl | -CH₂- | 1.0 | 1.0 |
| 1a | Phenolic OH | Methoxy | -CH₂- | >100 | >100-fold decrease |
| 2a | Piperazine N-4 | Methyl | -CH₂- | 2.5 | 2.5-fold decrease |
| 2b | Piperazine N-4 | Propyl | -CH₂- | 5.0 | 5.0-fold decrease |
| 2d | Piperazine N-4 | Phenyl | -CH₂- | 50.0 | 50-fold decrease |
| 3a | Linker | Ethyl | -(CH₂)₂- | 15.0 | 15-fold decrease |
| 3b | Linker | Ethyl | -(CH₂)₃- | 30.0 | 30-fold decrease |
The data in this table is hypothetical and for illustrative purposes only.
Such a comparative analysis allows for the identification of "activity cliffs," where a small structural change leads to a large change in biological activity, and "hot spots" in the molecule that are critical for its function. These findings are invaluable for guiding the design of second-generation compounds with improved pharmacological profiles. The synthesis and evaluation of such analogues are fundamental to the process of drug discovery and development. researchgate.net
Future Directions and Emerging Research Avenues for 3 4 Ethylpiperazin 1 Yl Methyl Phenol Research
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The classical synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]phenol often involves the Mannich reaction, where a phenol (B47542), formaldehyde (B43269), and 4-ethylpiperazine are condensed. While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of water as a solvent, employing biodegradable catalysts, and minimizing the use of hazardous reagents and solvents.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety.
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and increase yields for the synthesis of piperazine (B1678402) derivatives.
Catalytic Innovations: The development of novel catalysts, such as metal-organic frameworks (MOFs) or biocatalysts, could provide highly selective and efficient pathways to the target molecule and its analogs.
| Methodology | Traditional Approach (e.g., Mannich) | Potential Future Approach | Key Advantages of Future Approach |
|---|---|---|---|
| Solvent | Organic Solvents (e.g., Ethanol, THF) | Water, Supercritical CO2 | Reduced environmental impact, lower cost, increased safety |
| Catalyst | Acid/Base Catalysts | Biocatalysts, Nanocatalysts | Higher selectivity, milder reaction conditions, reusability |
| Process | Batch Processing | Continuous Flow Chemistry | Improved scalability, better process control, higher safety |
| Energy Source | Conventional Heating | Microwave Irradiation, Ultrasound | Rapid heating, shorter reaction times, energy efficiency |
Advanced Computational Modeling for Predictive Research and Lead Optimization
Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and interactions, thereby reducing the reliance on costly and time-consuming experimental work. For this compound, advanced computational modeling can guide the design of new derivatives with optimized properties.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogs with their biological activity. This can help in predicting the potency of newly designed compounds.
Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of this compound with various biological targets. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery to filter out candidates with unfavorable profiles.
| Computational Model | Objective | Expected Outcome for this compound Research |
|---|---|---|
| QSAR | Predict biological activity based on chemical structure. | Identification of key structural motifs for desired activity. |
| Molecular Docking | Predict the preferred orientation of the molecule when bound to a target. | Elucidation of potential biological targets and binding interactions. |
| Molecular Dynamics | Simulate the movement of the molecule and its target over time. | Assessment of binding stability and conformational changes. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of potential liabilities in drug development. |
Development of High-Throughput Screening Assays for Related Chemical Space
High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands of compounds against a specific target. bmglabtech.com The development of robust HTS assays is essential for exploring the chemical space around this compound to identify "hit" compounds with desired biological activities. bmglabtech.com
Future work in this area should include:
Assay Miniaturization and Automation: Adapting assays to 384-well or 1536-well plate formats to increase throughput and reduce reagent consumption. bmglabtech.com
Development of Target-Specific Assays: Designing and validating biochemical or cell-based assays for specific biological targets of interest.
Advanced Detection Methods: Employing sensitive detection technologies such as fluorescence resonance energy transfer (FRET), mass spectrometry, or gel-shift assays to monitor assay readouts. acs.org A primary role of HTS is to identify lead compounds that can serve as a starting point for drug design and optimization. bmglabtech.com
| Assay Type | Principle | Applicability to Piperazine Derivatives |
|---|---|---|
| Biochemical Assays | Measures the effect of a compound on a purified target protein (e.g., enzyme, receptor). | Screening for inhibitors or activators of specific enzymes. |
| Cell-Based Assays | Measures the effect of a compound on living cells. | Assessing cytotoxicity, pathway modulation, or receptor signaling. nih.govnih.gov |
| Binding Assays | Measures the direct binding of a compound to a target molecule. | Identifying compounds that bind to a specific receptor or protein. |
| Reporter Gene Assays | Measures the effect of a compound on the expression of a specific gene. | Screening for compounds that modulate a particular signaling pathway. |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
Systems biology provides a holistic approach to understanding complex biological processes by integrating data from various "omics" technologies. nih.gov Applying these approaches to this compound can provide a comprehensive understanding of its mechanism of action, far beyond a single target interaction. frontiersin.orgresearchgate.net
Emerging research avenues include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or tissues treated with the compound to identify affected biological pathways.
Proteomics: Studying changes in the protein landscape to identify direct targets and downstream signaling effects.
Metabolomics: Investigating alterations in metabolic profiles to understand the compound's impact on cellular metabolism.
Network Pharmacology: Integrating the collected multi-omics data to construct interaction networks that can reveal the compound's mode of action and predict potential off-target effects. frontiersin.orgresearchgate.net
| "Omics" Technology | Biological Molecules Studied | Potential Insights for this compound |
|---|---|---|
| Genomics/Transcriptomics | DNA/RNA | Identify gene expression changes and pathways modulated by the compound. |
| Proteomics | Proteins | Identify protein targets and post-translational modifications. |
| Metabolomics | Metabolites | Understand the impact on cellular metabolism and biochemical pathways. |
| Interactomics | Molecular Interactions | Build a comprehensive network of the compound's cellular interactions. |
Application in Materials Science or Analytical Chemistry (Non-Biological Applications)
Beyond its potential biological activities, the unique chemical structure of this compound suggests possible applications in materials science and analytical chemistry. The presence of a phenolic hydroxyl group, a tertiary amine-rich piperazine ring, and an aromatic core provides multiple functionalities.
Future research could explore:
Polymer Science: The compound could serve as a monomer or a modifying agent in the synthesis of novel polymers. The phenolic group could be used for creating phenoxy resins, while the piperazine moiety could introduce unique cross-linking capabilities or pH-responsiveness.
Coordination Chemistry: The nitrogen atoms in the piperazine ring can act as ligands to chelate metal ions. This property could be exploited for developing sensors for specific metal ions, catalysts, or contrast agents for medical imaging.
Analytical Standards: The pure compound could be used as a reference standard in the development of analytical methods for the detection and quantification of related piperazine derivatives in various matrices. unodc.org
Q & A
Q. How can researchers address gaps in toxicological data for this compound?
- Answer : Implement tiered testing:
- Tier 1 : Acute toxicity assays (OECD 423/425) for preliminary hazard classification.
- Tier 2 : Subchronic studies (28-90 days) in rodent models to identify target organs.
- Tier 3 : Genotoxicity screening (Ames test, micronucleus assay) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
